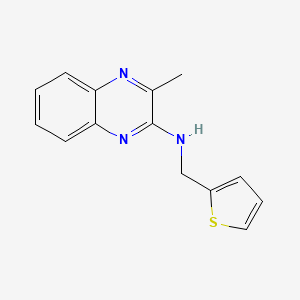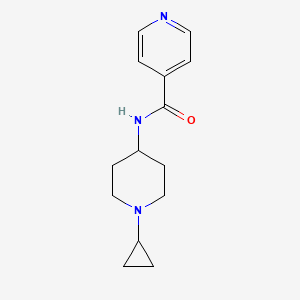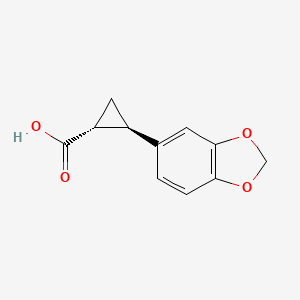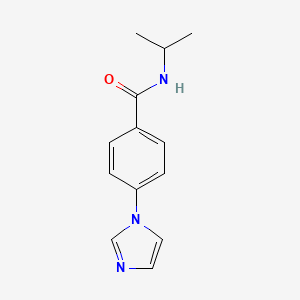
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide, also known as CPP, is a compound that has gained interest in the scientific community due to its potential use in studying the central nervous system. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes in the brain.
科学研究应用
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide has been used extensively in scientific research to study the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide has also been used to investigate the mechanisms of synaptic plasticity and learning and memory processes in the brain.
作用机制
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of the receptor's ion channel and the subsequent reduction of calcium influx into the cell. This, in turn, affects the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects on the brain. It has been found to impair long-term potentiation (LTP), a process that is critical for learning and memory. N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide has also been shown to induce neuronal cell death in certain regions of the brain, which has implications for the study of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide in lab experiments is its specificity for the NMDA receptor, which allows for the selective inhibition of this receptor without affecting other glutamate receptors. However, one limitation of using N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide is its potential toxicity, which can lead to cell death and other adverse effects.
未来方向
There are several future directions for research involving N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide. One area of interest is the development of more selective NMDA receptor antagonists that have fewer side effects than N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide. Another area of interest is the use of N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease, where the NMDA receptor has been implicated in the pathogenesis of these diseases. Finally, the use of N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide in the study of synaptic plasticity and learning and memory processes in the brain may lead to a better understanding of these processes and the development of new therapies for neurological disorders.
合成方法
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-cyclopropylpiperidine with 3-pyridinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide in its pure form.
属性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(11-2-1-7-15-10-11)16-12-5-8-17(9-6-12)13-3-4-13/h1-2,7,10,12-13H,3-6,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFZJVXAAKBVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
![(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-[(4-bromophenyl)sulfonylamino]benzoate](/img/structure/B7495815.png)

![4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7495857.png)
![4-methyl-N-[1-[1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7495861.png)
![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7495865.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7495871.png)



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B7495901.png)
